molecular formula C24H24N4O5 B11068570 N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide

N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11068570
M. Wt: 448.5 g/mol
InChI Key: ZDKMHSZFQVFDQU-UHFFFAOYSA-N
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Description

N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole compounds are known for their diverse applications, particularly as UV stabilizers and corrosion inhibitors . This specific compound is characterized by its unique structure, which includes multiple methoxy groups and a benzotriazole moiety, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid to form benzotriazole . This intermediate can then be further functionalized through various organic reactions to introduce the methoxy and methyl groups.

For industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations .

Chemical Reactions Analysis

N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide include:

The uniqueness of this compound lies in its specific combination of methoxy groups and the benzotriazole core, which may offer enhanced UV absorption and stability compared to other similar compounds.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-(benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H24N4O5/c1-14-10-18(25-24(29)15-12-20(30-2)23(33-5)21(13-15)31-3)22(32-4)19(11-14)28-26-16-8-6-7-9-17(16)27-28/h6-13H,1-5H3,(H,25,29)

InChI Key

ZDKMHSZFQVFDQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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